molecular formula C4H4FN3O B12367025 4-Amino-5-fluoropyrimidin-2(5H)-one

4-Amino-5-fluoropyrimidin-2(5H)-one

Cat. No.: B12367025
M. Wt: 129.09 g/mol
InChI Key: KXZWTXSSTDYZED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-fluorocytosine involves several steps:

    Condensation Reaction: Methyl fluoroacetate undergoes a condensation reaction with ethyl formate.

    Reaction with Urea: The product from the condensation reaction is then reacted with urea.

    Chlorination Reaction: The intermediate undergoes chlorination with thionyl chloride.

    Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis using ammonium hydroxide.

    Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.

Industrial Production Methods: Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves the use of methyl fluoroacetate and ethyl formate, followed by a series of reactions including chlorination, ammonolysis, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorination: Thionyl chloride.

    Ammonolysis: Ammonium hydroxide.

    Hydrolysis: Sulfuric acid.

Major Products:

Biological Activity

4-Amino-5-fluoropyrimidin-2(5H)-one, also known as 5-fluorocytosine, is a pyrimidine derivative notable for its significant biological activity, particularly in the fields of antiviral and anticancer therapies. This compound is characterized by the presence of an amino group and a fluorine atom, which enhance its binding affinity to target proteins and contribute to its pharmacological potential.

  • Chemical Formula : C4_4H4_4FN3_3O
  • Molecular Weight : Approximately 129.09 g/mol

The structural configuration of this compound enables it to interact effectively with various biological targets, primarily enzymes involved in nucleic acid metabolism.

This compound functions primarily as an inhibitor of enzymes critical for nucleic acid synthesis, which is vital for both viral replication and cancer cell proliferation. The fluorine atom in its structure enhances the compound's stability and bioavailability, making it a potent candidate for therapeutic applications.

Key Mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound interferes with the synthesis of RNA and DNA, which is essential for the replication of viruses and the growth of cancer cells.
  • Induction of Apoptosis : In cancer cells, it triggers programmed cell death through mechanisms involving caspase activation and cell cycle arrest.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that this compound has antiviral properties against various viruses, including:

  • HIV : Exhibits potent anti-HIV activity with an effective concentration (EC50) as low as 0.15 μM.
  • Influenza Virus : Demonstrates effectiveness against certain strains but shows variability in efficacy depending on structural modifications.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines:

  • HT-1080 (Fibrosarcoma) : IC50 values around 19.56 µM indicate significant growth inhibition.
  • MCF-7 (Breast Cancer) : Shows promising cytotoxicity through mitochondrial-mediated apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities among compounds related to this compound:

Compound NameKey FeaturesBiological Activity
This compoundAmino group and fluorine atom on pyrimidine ringAntiviral, Anticancer
5-FluorouracilKnown anticancer agent; different substitution patternAnticancer
2-Amino-4-hydroxypyrimidineHydroxyl group substitution; less stableLimited activity
2-Amino-5-chloropyrimidin-4(1H)-oneChlorine instead of fluorine; different reactivityVariable efficacy

Case Studies

  • Synthesis and Evaluation : A study synthesized novel pyrimidine derivatives conjugated with oxadiazole to enhance biological activity. Among these, derivatives containing the fluorinated pyrimidine showed improved cytotoxicity against various cancer cell lines compared to non-fluorinated analogs .
  • Mechanistic Insights : Research indicated that the mechanism of action involves apoptosis induction via caspase activation. The compound was shown to arrest the cell cycle at the G2/M phase in HT-1080 and A549 cells .
  • Antiviral Efficacy : In vitro studies demonstrated that while certain derivatives were effective against influenza viruses, others showed no activity against HSV-1, highlighting the need for structural optimization in drug design .

Properties

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

IUPAC Name

4-amino-5-fluoro-5H-pyrimidin-2-one

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9)

InChI Key

KXZWTXSSTDYZED-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=C(C1F)N

Origin of Product

United States

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